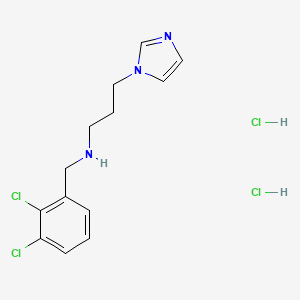
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, also known as Clotrimazole, is an antifungal medication used to treat various fungal infections. Clotrimazole was first synthesized in 1969 by Janssen Pharmaceutica, and since then, it has been used extensively in the medical field.
Mécanisme D'action
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the death of the fungus, thereby treating the infection.
Biochemical and Physiological Effects:
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been shown to have minimal side effects when used as directed. It is generally well-tolerated by patients, and adverse reactions are rare. However, in some cases, it may cause skin irritation or allergic reactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is its broad-spectrum antifungal activity. It can be used to treat a wide variety of fungal infections, making it a valuable tool in the laboratory. However, its use is limited to in vitro experiments, as it cannot be used in vivo due to its toxicity.
Orientations Futures
There are several potential future directions for research involving N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride. One area of interest is the development of new formulations that can be used in vivo. Another area of research is the investigation of the mechanisms of action of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride and other antifungal drugs. Additionally, there is interest in exploring the potential use of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride in the treatment of other types of infections, such as bacterial or viral infections.
Conclusion:
In conclusion, N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is a valuable tool in the laboratory for the treatment of fungal infections. Its broad-spectrum activity and minimal side effects make it an ideal candidate for scientific research. While its use is limited to in vitro experiments, there is potential for future research to explore its use in vivo and in the treatment of other types of infections.
Méthodes De Synthèse
The synthesis of N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride involves the reaction of 2,3-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-aminopropylamine to form N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride.
Applications De Recherche Scientifique
N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been widely used in scientific research for its antifungal properties. It has been used to study the effects of fungal infections on various organisms, including humans, animals, and plants. N-(2,3-dichlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has also been used to investigate the mechanisms of action of other antifungal drugs.
Propriétés
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3.2ClH/c14-12-4-1-3-11(13(12)15)9-16-5-2-7-18-8-6-17-10-18;;/h1,3-4,6,8,10,16H,2,5,7,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULCNGJWBDGXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5973178.png)
![3-[(1,1-dioxido-4-thiomorpholinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5973179.png)
![methyl {4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5973184.png)
![1-(1-azepanyl)-3-(3-{[(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973188.png)
![5-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid](/img/structure/B5973196.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5973207.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)
![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)